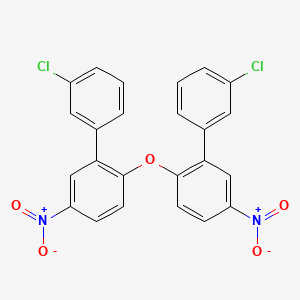
6,6''-Oxybis(3'-chloro-3-nitro-1,1'-biphenyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’‘-Oxybis(3’-chloro-3-nitro-1,1’-biphenyl) is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two biphenyl units connected through an oxygen atom, with each biphenyl unit substituted with a chlorine and a nitro group. The molecular structure of this compound makes it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’‘-Oxybis(3’-chloro-3-nitro-1,1’-biphenyl) typically involves the coupling of two biphenyl units through an oxygen atom. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 2-iodo-4-nitrofluorobenzene with boronic acid in the presence of a palladium catalyst and triphenylphosphine in refluxing dioxane . This method yields the desired biphenyl derivative with high efficiency.
Industrial Production Methods
Industrial production of 6,6’‘-Oxybis(3’-chloro-3-nitro-1,1’-biphenyl) may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures the scalability of the production process.
化学反应分析
Types of Reactions
6,6’‘-Oxybis(3’-chloro-3-nitro-1,1’-biphenyl) undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Strong nucleophiles such as dimethylamine in ethanol solution at room temperature.
Major Products Formed
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
6,6’‘-Oxybis(3’-chloro-3-nitro-1,1’-biphenyl) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 6,6’‘-Oxybis(3’-chloro-3-nitro-1,1’-biphenyl) involves its interaction with molecular targets through its nitro and chlorine substituents. The nitro groups can participate in redox reactions, while the chlorine atoms can undergo nucleophilic substitution. These interactions can affect various molecular pathways, leading to diverse chemical and biological effects.
相似化合物的比较
Similar Compounds
2’-Bromo-2-fluoro-5-nitro-1,1’-biphenyl: Similar biphenyl derivative with different substituents.
1,1’-Oxybis(3-chloropropyl) ether: Another compound with an oxygen bridge but different substituents.
属性
分子式 |
C24H14Cl2N2O5 |
|---|---|
分子量 |
481.3 g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)-1-[2-(3-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene |
InChI |
InChI=1S/C24H14Cl2N2O5/c25-17-5-1-3-15(11-17)21-13-19(27(29)30)7-9-23(21)33-24-10-8-20(28(31)32)14-22(24)16-4-2-6-18(26)12-16/h1-14H |
InChI 键 |
UVYWMLHNIHMHNY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


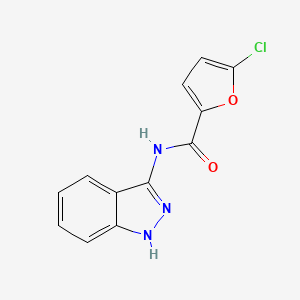
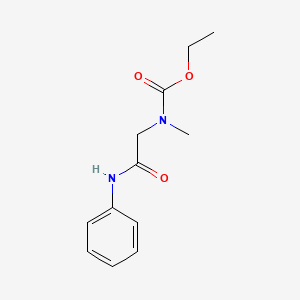
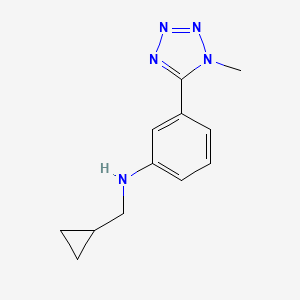
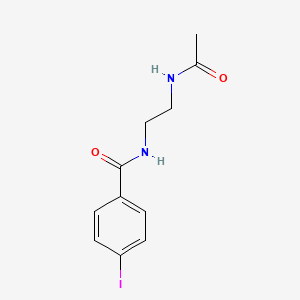
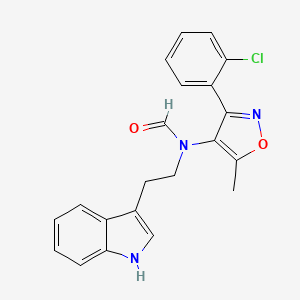
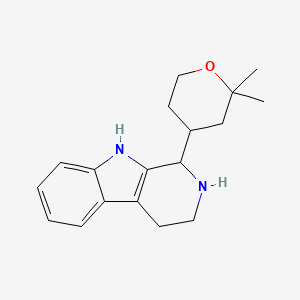

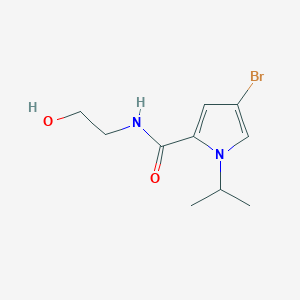
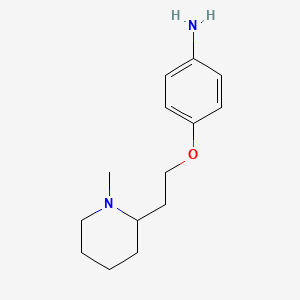
![3-[(3-Methyl-1,2-oxazol-5-yl)methoxy]propanoic acid](/img/structure/B14915220.png)
![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)
![2-(2-Iodophenyl)-1H-benzo[d]imidazole](/img/structure/B14915227.png)
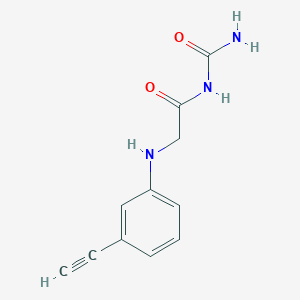
![2-(Benzyl(methyl)amino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide](/img/structure/B14915243.png)
